Acetamide, N-[2-(cyanomethyl)phenyl]-
Description
Contextualization within Amide Chemistry and Nitrile Functional Group Significance
Acetamide (B32628), N-[2-(cyanomethyl)phenyl]- is a secondary amide, a class of compounds of immense importance in both biological systems and synthetic chemistry. The amide bond is the cornerstone of peptides and proteins, and its stability and planarity are fundamental to the structure and function of these biomaccules. In synthetic chemistry, the amide group is a robust and versatile functional handle, often employed to introduce nitrogen atoms into molecules and to construct complex molecular architectures. rjptonline.org
The presence of the nitrile group (-C≡N) ortho to the acetamide substituent is a key feature of this molecule. The nitrile group is a highly versatile functional group in organic synthesis, capable of undergoing a wide array of transformations. ekb.eg It can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. The strong electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring and the adjacent functional groups. The juxtaposition of the amide and nitrile functionalities in Acetamide, N-[2-(cyanomethyl)phenyl]- creates opportunities for intramolecular reactions, leading to the formation of heterocyclic systems, a common motif in many biologically active compounds.
Importance of the Compound in Organic Synthesis and Pharmaceutical Chemistry Research
The strategic placement of the acetamide and cyanomethyl groups makes Acetamide, N-[2-(cyanomethyl)phenyl]- a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly quinazolines and their derivatives. Quinazolines are a class of fused heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govijmpr.in
The synthesis of quinazoline (B50416) derivatives often involves the cyclization of ortho-substituted anilines. In this context, the acetamide group in Acetamide, N-[2-(cyanomethyl)phenyl]- can serve as a precursor to the amine functionality required for cyclization, while the nitrile group can participate in the ring-closing reaction. For instance, through a series of reactions involving hydrolysis of the nitrile to an amide or carboxylic acid, followed by intramolecular condensation, the quinazoline scaffold can be efficiently constructed. The versatility of this approach allows for the introduction of various substituents on the quinazoline ring, enabling the synthesis of a library of compounds for pharmacological screening.
While direct research on the biological activities of Acetamide, N-[2-(cyanomethyl)phenyl]- itself is limited, its derivatives have been the subject of investigation. The core structure serves as a scaffold upon which further chemical modifications can be made to modulate biological activity. This highlights the compound's primary role as a key building block in the discovery and development of new therapeutic agents.
Overview of Current Research Trends and Unexplored Avenues
Current research involving structures related to Acetamide, N-[2-(cyanomethyl)phenyl]- is largely focused on the synthesis of novel heterocyclic compounds with potential therapeutic applications. The development of more efficient and sustainable synthetic methodologies for constructing quinazolines and other nitrogen-containing heterocycles from readily available starting materials remains an active area of investigation. This includes the use of novel catalysts and reaction conditions to improve yields and reduce environmental impact.
An unexplored avenue of research could be the investigation of the intrinsic biological activity of Acetamide, N-[2-(cyanomethyl)phenyl]- and its simple derivatives. While it is primarily viewed as a synthetic intermediate, its unique combination of functional groups might confer some unforeseen biological properties. Furthermore, the application of this compound in materials science, for example, as a precursor for the synthesis of novel polymers or functional materials, remains largely unexplored. The development of new synthetic transformations that exploit the cooperative reactivity of the amide and nitrile groups could also lead to the discovery of novel chemical entities with interesting properties. As the demand for new pharmaceuticals and functional materials continues to grow, the importance of versatile building blocks like Acetamide, N-[2-(cyanomethyl)phenyl]- is set to increase, promising exciting new discoveries in the field of chemical science.
Chemical Compound Information
| Compound Name |
| Acetamide, N-[2-(cyanomethyl)phenyl]- |
| Acetic anhydride (B1165640) |
| Acetyl chloride |
| 2-Aminobenzyl cyanide |
| Quinazoline |
Chemical Properties of Acetamide, N-[2-(cyanomethyl)phenyl]-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O | nih.gov |
| Molecular Weight | 174.20 g/mol | nih.gov |
| IUPAC Name | N-[2-(cyanomethyl)phenyl]acetamide | nih.gov |
| CAS Number | 36268-59-4 | nih.gov |
| XLogP3 | 1.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 174.079312947 g/mol | nih.gov |
| Monoisotopic Mass | 174.079312947 g/mol | nih.gov |
| Topological Polar Surface Area | 56.1 Ų | nih.gov |
| Heavy Atom Count | 13 | nih.gov |
| Formal Charge | 0 | nih.gov |
| Complexity | 228 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
36268-59-4 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-[2-(cyanomethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10N2O/c1-8(13)12-10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
JBFOBBGWDSHIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CC#N |
Origin of Product |
United States |
Reactivity and Mechanistic Transformation Studies of Acetamide, N 2 Cyanomethyl Phenyl
Reactions Involving the Acetamide (B32628) Moiety
The acetamide group, consisting of an amide linkage to an acetyl group, is susceptible to reactions at both the carbonyl carbon and the nitrogen atom.
Amide Hydrolysis and Derivatives Formation
The amide bond in Acetamide, N-[2-(cyanomethyl)phenyl]- can be cleaved through hydrolysis under both acidic and basic conditions. This reaction typically yields (2-aminophenyl)acetonitrile and acetic acid. The general mechanism for acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and carboxylic acid.
Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Proton transfer and subsequent elimination of the amine anion result in the formation of a carboxylate salt. The specific conditions for the hydrolysis of Acetamide, N-[2-(cyanomethyl)phenyl]- would likely involve heating with a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
N-Substitution and Derivatization Reactions
The nitrogen atom of the acetamide group in Acetamide, N-[2-(cyanomethyl)phenyl]- can undergo substitution reactions, allowing for the introduction of various functional groups. These reactions typically require the deprotonation of the amide nitrogen to form a more nucleophilic species.
N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved by treating the compound with a strong base, such as sodium hydride, to form the corresponding anion, followed by reaction with an alkyl halide. The choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions.
N-Acylation: Similarly, acylation at the nitrogen atom can be accomplished by reacting the amide with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base. This reaction leads to the formation of an imide derivative.
These N-substitution reactions provide a pathway to a diverse range of derivatives with potentially altered chemical and biological properties. The specific conditions for these reactions on Acetamide, N-[2-(cyanomethyl)phenyl]- would need to be empirically determined.
Reactivity of the Cyanomethyl Group
The cyanomethyl group (-CH2CN) contains two reactive sites: the nitrile carbon and the adjacent active methylene (B1212753) hydrogens.
Nucleophilic Additions to the Nitrile Carbon
The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic addition reactions.
Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. For example, the reaction of Acetamide, N-[2-(cyanomethyl)phenyl]- with a Grignard reagent would be expected to produce a β-keto acetamide derivative after workup.
Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds through the addition of hydride ions to the nitrile carbon, ultimately forming a primary amine upon aqueous workup. This transformation would convert Acetamide, N-[2-(cyanomethyl)phenyl]- into N-[2-(2-aminoethyl)phenyl]acetamide.
| Reagent | Product after Hydrolysis |
| Grignard Reagent (RMgX) | β-Keto acetamide |
| Lithium Aluminum Hydride (LiAlH4) | Primary amine |
Condensation Reactions Involving Active Hydrogen
The methylene group adjacent to the nitrile is activated by the electron-withdrawing nature of the cyano group, making the hydrogens acidic and susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile and can participate in various condensation reactions.
A notable example is the Knoevenagel condensation, where an active methylene compound reacts with an aldehyde or ketone in the presence of a basic catalyst to form a new carbon-carbon double bond. While specific examples with Acetamide, N-[2-(cyanomethyl)phenyl]- are not extensively documented, its active methylene group suggests its potential to undergo such reactions with various carbonyl compounds to yield α,β-unsaturated nitrile derivatives.
Cyclization Reactions for Heterocyclic Synthesis
The strategic positioning of the acetamide and cyanomethyl groups on the phenyl ring makes Acetamide, N-[2-(cyanomethyl)phenyl]- a valuable precursor for the synthesis of various fused heterocyclic compounds. These intramolecular cyclization reactions often involve the participation of both the amide and the nitrile functionalities.
Synthesis of Quinazolines: Quinazoline (B50416) derivatives are an important class of heterocyclic compounds with diverse biological activities. One synthetic approach involves the cyclization of 2-aminobenzonitrile (B23959) derivatives. While Acetamide, N-[2-(cyanomethyl)phenyl]- is not a 2-aminobenzonitrile, it can potentially be converted to one via hydrolysis of the acetamide group. Alternatively, under certain conditions, the acetamide nitrogen or the active methylene group could participate in cyclization reactions. For instance, treatment with a dehydrating agent could potentially lead to a cyclization involving the amide nitrogen and the nitrile group.
Synthesis of Benzodiazepines: Benzodiazepines are another significant class of heterocyclic compounds. The synthesis of 1,4-benzodiazepines can be achieved from precursors containing an o-aminobenzophenone skeleton. While Acetamide, N-[2-(cyanomethyl)phenyl]- does not possess this exact structure, modifications such as a Friedel-Crafts acylation followed by reduction and cyclization could potentially lead to benzodiazepine (B76468) derivatives. More direct cyclization pathways might involve the intramolecular reaction between the active methylene group and a suitable electrophile introduced at the ortho position, or reactions involving both the amide and nitrile functionalities under specific catalytic conditions.
The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, involves the base-catalyzed condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. While Acetamide, N-[2-(cyanomethyl)phenyl]- is not a dinitrile, analogous intramolecular cyclizations involving the active methylene and the amide carbonyl are plausible under appropriate conditions to form seven-membered rings.
| Heterocyclic System | Potential Synthetic Strategy |
| Quinazolines | Hydrolysis of acetamide followed by cyclization of the resulting 2-aminophenylacetonitrile. |
| Benzodiazepines | Multi-step synthesis involving functional group transformations and subsequent cyclization. |
| Seven-membered rings | Intramolecular condensation analogous to the Thorpe-Ziegler reaction. |
Electrophilic Aromatic Substitution on the Phenyl Ring
The reactivity of the phenyl ring in "Acetamide, N-[2-(cyanomethyl)phenyl]-" towards electrophilic aromatic substitution is primarily governed by the electronic effects of the two substituents: the acetamido group (-NHCOCH₃) and the cyanomethyl group (-CH₂CN). The acetamido group is a well-established activating group and an ortho, para-director. ijarsct.co.instackexchange.com The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. stackexchange.com This delocalization stabilizes the arenium ion intermediate formed during the substitution at these positions. lkouniv.ac.in However, the activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group, which also participates in resonance with the nitrogen lone pair, making the acetamido group less activating than an amino (-NH₂) group. stackexchange.comreddit.com
The directing influence of the powerful ortho, para-directing acetamido group is expected to dominate over the weaker effect of the cyanomethyl group. Therefore, electrophilic attack is predicted to occur predominantly at the positions ortho and para to the acetamido group. Given that the cyanomethyl group is at one of the ortho positions, the available positions for substitution are the other ortho position (C6) and the para position (C4). Steric hindrance from the existing substituents might influence the ratio of ortho to para products, often favoring the less hindered para position. libretexts.org
Detailed research findings on specific electrophilic aromatic substitution reactions of Acetamide, N-[2-(cyanomethyl)phenyl]- are not extensively documented in publicly available literature. However, based on the known reactivity of acetanilide (B955) and related compounds, the expected outcomes for various electrophilic aromatic substitution reactions can be predicted. ijarsct.co.in
Table 3.3.1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-[4-Nitro-2-(cyanomethyl)phenyl]acetamide and N-[6-Nitro-2-(cyanomethyl)phenyl]acetamide |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | N-[4-Bromo-2-(cyanomethyl)phenyl]acetamide and N-[4-Chloro-2-(cyanomethyl)phenyl]acetamide |
| Sulfonation | Fuming H₂SO₄ | 4-Acetamido-3-(cyanomethyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-[4-Acyl-2-(cyanomethyl)phenyl]acetamide |
Radical-Mediated Transformations and C–N Bond Formations
Radical-mediated reactions offer alternative pathways for the functionalization of aromatic compounds, often with different regioselectivity compared to electrophilic substitutions. These transformations can involve the formation of C–N bonds through various mechanisms, including the direct amination of C-H bonds or through cascade cyclizations.
The application of modern photoredox catalysis has enabled the direct C–H amination of arenes. nih.gov In such processes, an aminium radical cation can be generated, which then acts as a potent electrophilic species capable of adding to the electron-rich aromatic ring of "Acetamide, N-[2-(cyanomethyl)phenyl]-". nih.gov Given the activating nature of the acetamido group, this radical addition would likely be directed to the ortho and para positions.
Another avenue for C–N bond formation is through intramolecular radical cyclization. The presence of both a nitrogen-containing substituent (acetamido) and a potential radical precursor (cyanomethyl) could, under specific conditions, lead to cyclization events. For instance, generation of a radical at the benzylic position of the cyanomethyl group could potentially lead to an intramolecular addition to the phenyl ring, although this is less common than cyclization onto unsaturated bonds. More plausibly, the generation of an amidyl radical on the nitrogen of the acetamido group could initiate an intramolecular cyclization. Such amidyl radicals are known to undergo 5-exo-trig cyclization onto suitably positioned double bonds. nih.gov While there is no pre-existing double bond in the side chain, intramolecular C-H amination is a known process. whiterose.ac.uk
Furthermore, radical-mediated cyanation of aromatic C-H bonds has been developed, often employing photoredox catalysis to generate aryl radical cations that can then be trapped by a cyanide source. nih.gov While "Acetamide, N-[2-(cyanomethyl)phenyl]-" already possesses a cyano group, this methodology could potentially be applied to introduce a second cyano group onto the aromatic ring, again likely directed by the acetamido substituent.
Table 3.4.1: Potential Radical-Mediated C–N Bond Forming Reactions
| Reaction Type | General Method | Potential Outcome for Acetamide, N-[2-(cyanomethyl)phenyl]- |
| Intermolecular C-H Amination | Photoredox catalysis with an amine source | Formation of di-amino substituted phenylacetonitriles. |
| Intramolecular Amidyl Radical Cyclization | Radical initiator (e.g., persulfate with Ag(I)) | Potential formation of cyclic lactam structures. nih.gov |
| Intermolecular C-H Cyanation | Photoredox catalysis with a cyanide source | Introduction of an additional cyano group on the aromatic ring. nih.gov |
Advanced Structural Characterization and Conformational Analysis of Acetamide, N 2 Cyanomethyl Phenyl
Spectroscopic Analysis for Structural Elucidation (beyond basic identification)
Spectroscopic techniques provide a powerful lens through which to view the molecular structure, offering insights into the connectivity of atoms, the nature of chemical bonds, and the stereochemical arrangement of the molecule.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise stereochemical and conformational details of molecules in solution. For Acetamide (B32628), N-[2-(cyanomethyl)phenyl]-, 1H and 13C NMR would provide the primary framework of its molecular structure. However, advanced NMR techniques would offer deeper insights into its three-dimensional arrangement.
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be particularly insightful. NOESY allows for the detection of through-space interactions between protons that are in close proximity, providing crucial information about the molecule's preferred conformation in solution. For instance, NOE correlations between the protons of the acetamide group and the aromatic protons of the phenyl ring would help to define the rotational orientation of the acetamide substituent relative to the aromatic ring. Similarly, correlations between the cyanomethyl protons and the aromatic protons would reveal the conformational preferences of this group.
The magnitude of proton-proton coupling constants (J-couplings) can also provide valuable stereochemical information. For example, the coupling constants between the aromatic protons can confirm the substitution pattern on the phenyl ring. While Acetamide, N-[2-(cyanomethyl)phenyl]- itself is achiral, the principles of using NMR for stereochemical analysis are well-established from studies on similar chiral acetamide derivatives. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetamide, N-[2-(cyanomethyl)phenyl]- (Note: These are predicted values and may differ from experimental results.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.1 | ~24 |
| Cyanomethyl CH₂ | ~3.8 | ~17 |
| Aromatic CH (various) | 7.2 - 7.6 | 124 - 138 |
| C=O (Amide) | - | ~169 |
| C≡N (Nitrile) | - | ~117 |
| Amide NH | ~8.5 | - |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for structural confirmation. researchgate.netamanote.com
For Acetamide, N-[2-(cyanomethyl)phenyl]-, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibration of the secondary amide would typically appear as a sharp band in the region of 3300-3100 cm⁻¹. researchgate.net The C=O stretching of the amide group (Amide I band) is a strong absorption, usually found between 1680 and 1630 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is also characteristic and appears around 1570-1515 cm⁻¹.
The nitrile (C≡N) group exhibits a sharp, medium-intensity absorption in the region of 2260-2220 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net The methylene (B1212753) group (CH₂) of the cyanomethyl substituent would show C-H stretching vibrations around 2950-2850 cm⁻¹.
Table 2: Expected Characteristic Infrared and Raman Vibrational Frequencies for Acetamide, N-[2-(cyanomethyl)phenyl]-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3100 |
| C-H (Aromatic) | Stretching | > 3000 |
| C-H (Aliphatic) | Stretching | 2950 - 2850 |
| C≡N (Nitrile) | Stretching | 2260 - 2220 |
| C=O (Amide I) | Stretching | 1680 - 1630 |
| N-H (Amide II) | Bending | 1570 - 1515 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nist.gov For Acetamide, N-[2-(cyanomethyl)phenyl]-, high-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the determination of its elemental composition.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern would be a unique fingerprint of its structure. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (174.20 g/mol ). nih.gov
Key fragmentation pathways can be predicted based on the structure. For example, cleavage of the amide bond could lead to the formation of fragments corresponding to the acetyl group and the N-[2-(cyanomethyl)phenyl] moiety. Loss of the cyanomethyl group is another plausible fragmentation pathway. Analysis of these fragment ions allows for the reconstruction of the molecular structure.
Table 3: Predicted Key Mass Spectrometry Fragments for Acetamide, N-[2-(cyanomethyl)phenyl]-
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C₁₀H₁₀N₂O⁺ | 174.08 |
| [M - CH₃CO]⁺ | C₈H₇N₂⁺ | 131.06 |
| [M - CH₂CN]⁺ | C₉H₈NO⁺ | 146.06 |
| [CH₃CO]⁺ | C₂H₃O⁺ | 43.02 |
X-ray Crystallography for Solid-State Structural Investigations
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule as it exists in a crystal lattice. While a crystal structure for Acetamide, N-[2-(cyanomethyl)phenyl]- is not publicly available, analysis of related structures, such as N-(2-methylphenyl)acetamide, provides valuable insights into the expected solid-state conformation. researchgate.net
In the solid state, the conformation of the acetamide group relative to the phenyl ring is of particular interest. In N-(2-methylphenyl)acetamide, the acetamide unit is slightly twisted with respect to the 2-methylphenyl substituent. researchgate.net A similar twisted conformation would be expected for Acetamide, N-[2-(cyanomethyl)phenyl]-.
Furthermore, X-ray crystallography reveals the intermolecular interactions that govern the packing of molecules in the crystal. For acetamide derivatives, hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule is a common and important interaction that often leads to the formation of chains or more complex networks in the solid state. researchgate.net
Table 4: Representative Crystallographic Parameters for a Related Acetamide Derivative (N-(2-Methylphenyl)acetamide) researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.9608 (10) |
| b (Å) | 12.4784 (17) |
| c (Å) | 15.012 (2) |
| V (ų) | 1678.6 (4) |
| Z | 8 |
Conformational Analysis using Experimental and Computational Methods
As discussed, advanced NMR techniques like NOESY can provide experimental evidence for the preferred conformation in solution. nih.gov This experimental data can then be used to validate and refine computational models.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. mdpi.com By systematically rotating the key single bonds (e.g., the bond between the phenyl ring and the nitrogen atom, and the bond between the phenyl ring and the cyanomethyl group), a conformational energy map can be generated. This map reveals the low-energy conformations that the molecule is most likely to adopt.
Table 5: Torsion Angles of Interest for Conformational Analysis of Acetamide, N-[2-(cyanomethyl)phenyl]-
| Torsion Angle | Description | Expected Influence on Conformation |
| C(aromatic)-C(aromatic)-N-C(carbonyl) | Rotation around the aryl-N bond | Determines the orientation of the acetamide group relative to the phenyl ring. |
| C(aromatic)-N-C(carbonyl)-C(methyl) | Rotation around the N-C(carbonyl) bond | Generally prefers a trans conformation due to amide resonance. |
| C(aromatic)-C(aromatic)-C(methylene)-C(nitrile) | Rotation around the aryl-CH₂ bond | Influences the position of the nitrile group relative to the rest of the molecule. |
Theoretical and Computational Investigations of Acetamide, N 2 Cyanomethyl Phenyl
Quantum Chemical Calculations
There is no published research on the electronic structure, molecular orbital analysis, prediction of reactivity and selectivity, or energetic profiles and transition state analysis specifically for Acetamide (B32628), N-[2-(cyanomethyl)phenyl]-.
Electronic Structure and Molecular Orbital Analysis (e.g., FMO analysis)
No data is available.
Prediction of Reactivity and Selectivity
No data is available.
Energetic Profiles and Transition State Analysis
No data is available.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
There are no molecular dynamics simulation studies available in the scientific literature that focus on the conformational flexibility or intermolecular interactions of Acetamide, N-[2-(cyanomethyl)phenyl]-.
In Silico Modeling for Structure-Activity Relationship (SAR) Studies
No in silico modeling or SAR studies for Acetamide, N-[2-(cyanomethyl)phenyl]- have been published.
Biomolecular and Biochemical Interaction Studies of Acetamide, N 2 Cyanomethyl Phenyl Analogues Pre Clinical Focus
Ligand-Target Engagement and Binding Studies (in vitro/cellular models)
The engagement of ligands with their biological targets is a foundational aspect of preclinical research, providing insights into the affinity and specificity of potential therapeutic agents. For analogues of Acetamide (B32628), N-[2-(cyanomethyl)phenyl]-, various in vitro and cellular models have been employed to characterize these binding interactions.
Studies on N-substituted acetamide derivatives have identified potent antagonists for the P2Y14 receptor (P2Y14R), a target implicated in inflammatory diseases. nih.gov One of the most potent antagonists, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, demonstrated a strong binding ability to P2Y14R with an IC50 value of 0.6 nM. nih.gov This high-affinity binding underscores the potential of the acetamide scaffold in designing selective receptor antagonists. nih.gov
In the context of dopamine (B1211576) receptors, an analogue, [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide] (A-369508), has been characterized as a selective agonist for the dopamine D4 receptor. nih.gov Binding studies using a tritiated version of this compound, [3H]A-369508, revealed high-affinity binding to human dopamine D4 receptor variants (D4.2, D4.4, and D4.7) with dissociation constant (Kd) values of 1.7 nM, 4.0 nM, and 1.2 nM, respectively. nih.gov The radioligand also binds effectively to the rat dopamine D4 receptor with a Kd of 4.4 nM, indicating comparable affinity across species. nih.gov
Furthermore, in silico modeling and docking analyses have been used to predict and rationalize ligand-target engagement. For instance, the inhibitor N-(3-(carbamoylamino) phenyl) acetamide was shown to have a strong binding affinity for the SARS-CoV-2 NSP13 helicase. goums.ac.ir Docking studies revealed that this binding is stabilized by interactions with key amino acid residues in the binding site, including Lys-146, Leu-147, Ile-151, Tyr-185, Lys-195, Tyr-224, Val-226, Leu-227, and Ser-229. goums.ac.ir
| Compound/Analogue | Target | Assay Type | Finding (Affinity) |
| N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | P2Y14 Receptor | Antagonist Activity | IC50 = 0.6 nM nih.gov |
| [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide] | Dopamine D4.2 Receptor | Radioligand Binding | Kd = 1.7 nM nih.gov |
| [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide] | Dopamine D4.4 Receptor | Radioligand Binding | Kd = 4.0 nM nih.gov |
| [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide] | Dopamine D4.7 Receptor | Radioligand Binding | Kd = 1.2 nM nih.gov |
| N-(3-(carbamoylamino) phenyl) acetamide | SARS-CoV-2 NSP13 Helicase | Molecular Docking | Effective Binding Affinity goums.ac.ir |
Enzyme Inhibition or Activation Mechanisms (e.g., COX-II, FVIIa, BACE1, EGFR)
Analogues based on the acetamide scaffold have been extensively investigated as inhibitors of various enzymes critical to disease pathways. nih.gov
Cyclooxygenase-II (COX-II) Inhibition: A significant body of research has focused on acetamide derivatives as selective COX-II inhibitors for their anti-inflammatory effects. galaxypub.coarchivepp.comarchivepp.com These compounds often function by forming specific interactions within the enzyme's active site. Molecular docking studies have shown that the nitrogen atom of the acetamide moiety can form hydrogen bonds with key amino acids such as Trp 387 and Ser 353. archivepp.com For example, 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide, which contains an acylamino spacer, has demonstrated potential as a COX-II inhibitor. archivepp.com Thiazole-containing acetamide derivatives have also been identified as selective COX-II inhibitors. galaxypub.co
Factor VIIa (FVIIa) Inhibition: N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as a novel series of inhibitors targeting Factor VIIa, a serine protease in the coagulation cascade. ijper.org Structure-based design and X-ray crystallography have facilitated the development of these compounds. ijper.org For potent FVIIa inhibition, electron-withdrawing substitutions on the benzene (B151609) rings are often beneficial. ijper.org Another series of potent and neutral FVIIa inhibitors incorporates a phenylglycine scaffold with a lactam group that binds in the S1 pocket of the enzyme. nih.gov A key interaction involves the primary amide forming hydrogen bonds with Asp189 and the backbone carbonyl of Gly219. nih.gov
Beta-Secretase 1 (BACE1) Inhibition: In the pursuit of treatments for Alzheimer's disease, BACE1 inhibitors are of great interest. Some inhibitors utilize an anilide chemotype to engage with the Gly230 residue in the BACE1 binding site. semanticscholar.org Research has explored replacing the amide moiety with an aminomethyl linker, which can deliver similar potency while potentially improving brain penetration. semanticscholar.org This highlights the adaptability of the core structure in designing BACE1 inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several acetamide derivatives have been developed as EGFR inhibitors for cancer therapy. nih.govresearchgate.net Second and third-generation inhibitors often possess a reactive group, such as an acrylamide, that forms a covalent bond with a key cysteine residue (Cys797) in the EGFR active site. nih.gov Researchers have synthesized prototypes like 2-chloro-N-(4-(phenylamino)quinazolin-6-yl)acetamide, which can react with Cys797 via nucleophilic substitution. nih.gov The 2-((1H-imidazol-2-yl)thio)acetamide derivative, for instance, showed time-dependent inhibition of the resistant EGFR L858R/T790M mutant and inhibited its autophosphorylation in cancer cell lines. nih.gov
| Target Enzyme | Example Analogue Class | Key Mechanistic Feature |
| COX-II | Pyrazole Acetamides | Hydrogen bonding with Trp 387 and Ser 353 in the active site. archivepp.com |
| FVIIa | N-phenyl-2-(phenyl-amino) Acetamides | Interaction with the S1 binding pocket; enhanced by electron-withdrawing groups. ijper.orgnih.gov |
| BACE1 | Aminomethyl-linked Acetamides | Engagement with Gly230 residue in the binding site. semanticscholar.org |
| EGFR | 4-Anilinoquinazoline Acetamides | Covalent modification or time-dependent binding to Cys797 residue. nih.gov |
Receptor Modulation Studies (non-clinical)
Beyond enzyme inhibition, acetamide analogues have been shown to modulate the function of various receptors, acting as either agonists or antagonists.
As previously mentioned, the acetamide derivative A-369508 is a potent and selective agonist at the human dopamine D4 receptor, with an EC50 value of 7.5 nM and an intrinsic activity of 0.71 in functional assays. nih.gov This demonstrates the capacity of the acetamide scaffold to be tailored for receptor activation.
Conversely, other derivatives have been developed as potent antagonists. A series of N-substituted-acetamide derivatives were identified as novel antagonists of the P2Y14 receptor. nih.gov The lead compound, I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), showed high potency (IC50 = 0.6 nM) and selectivity. nih.gov In vitro evaluation confirmed its ability to inhibit inflammatory responses, highlighting its potential as a lead compound for conditions like acute gouty arthritis. nih.gov
Intracellular Pathway Perturbations and Cellular Mechanisms (e.g., apoptosis, cell cycle arrest)
Acetamide analogues can exert their biological effects by interfering with critical intracellular signaling pathways, often leading to cellular responses such as cell cycle arrest and apoptosis. archivepp.com
Several studies have demonstrated that various bioactive compounds, including those with structures related to acetamides, can induce cell cycle arrest, frequently at the G2/M phase. mdpi.commdpi.comfrontiersin.org This arrest is often accompanied by the downregulation of key cell cycle proteins like Cyclin B1 and CDK1/CDC2. mdpi.com For example, the flavonoid prunetrin (B192197) was shown to arrest liver cancer cells in the G2/M phase. mdpi.com Similarly, certain EGFR inhibitors constrain cell proliferation through cell cycle arrest and the induction of apoptosis. nih.gov
The induction of apoptosis is a common mechanism for the anti-cancer effects of these compounds. nih.govnih.gov This process can be triggered through intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.commdpi.comfrontiersin.org Some compounds may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. mdpi.com
The signaling pathways perturbed by these compounds are diverse. Inhibition of the PI3K/Akt/mTOR pathway is a frequent observation, which suppresses survival signals and promotes apoptosis. mdpi.com Concurrently, activation of stress-related pathways, such as the p38-MAPK pathway, can contribute to cell cycle arrest and cell death. mdpi.com In some cases, the cellular effects are mediated by the generation of reactive oxygen species (ROS), which can act as upstream signals to inactivate pro-survival pathways like PI3K/Akt and trigger apoptosis. mdpi.com
Structure-Activity Relationship (SAR) Derivations from Biological Data
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For acetamide analogues, SAR has been explored across various biological targets.
For COX-II Inhibitors: The inhibitory potency and selectivity of triazole acetamide compounds against COX-2 are highly dependent on the nature and size of substituents at specific positions on the triazole ring. archivepp.com The presence of a 4-NH2SO2Ph group and an amide group is often considered essential for activity. archivepp.com
For FVIIa Inhibitors: In the phenylglycine series of FVIIa inhibitors, modifications to the C-4 position of the phenyl ring significantly impact activity. nih.gov Halogenated analogues (F, Cl, Br) were found to be equipotent in binding assays. nih.gov However, replacing the halogen with small alkyl groups like methyl or ethyl resulted in a tenfold loss in potency, while a larger cyclopropyl (B3062369) group led to a ~300-fold loss, indicating a strong preference for specific substituents at this position. nih.gov
For Butyrylcholinesterase (BChE) Inhibitors: In a series of substituted acetamide derivatives designed as BChE inhibitors, SAR exploration revealed that introducing small substituents like methyl, methoxy, or fluorine at various positions on a phenyl ring had a measurable impact on inhibitory potency. nih.gov The removal of a methyl group from the amide nitrogen also led to a distinct set of derivatives whose activity was evaluated to understand the role of this specific structural element. nih.gov
For Heme Oxygenase-1 (HO-1) Inhibitors: In a series of acetamide-based HO-1 inhibitors, SAR analysis showed that the nature of substituents on the phenyl rings was critical. nih.gov Halogen-substituted compounds showed inhibitory potencies comparable to the unsubstituted parent compound. nih.gov However, introducing a 4-bromobenzyloxy moiety decreased potency by approximately 9-fold compared to the unsubstituted analogue, while a benzyloxy moiety at the same position resulted in similar potency. nih.gov This highlights the subtle electronic and steric effects that govern ligand-enzyme interactions. nih.gov
| Compound Series | Target | Structural Modification | Impact on Activity |
| Phenylglycine Acetamides | FVIIa | C-4 Phenyl Substitution: Halogen vs. Alkyl | Alkyl substitution (methyl, ethyl) caused a ~10x loss of potency compared to halogens. nih.gov |
| Acetamide Analogues | HO-1 | 4-position Phenyl Substitution: Benzyloxy vs. 4-Bromobenzyloxy | 4-Bromobenzyloxy group led to a ~9-fold decrease in potency. nih.gov |
| Triazole Acetamides | COX-II | Substituents on Triazole Ring | Potency and selectivity are highly dependent on the size and nature of substituents. archivepp.com |
Applications and Functionalization in Chemical Research
Acetamide (B32628), N-[2-(cyanomethyl)phenyl]- as a Synthetic Intermediate
The strategic placement of the acetamido and cyanomethyl groups at the ortho position on the benzene (B151609) ring makes Acetamide, N-[2-(cyanomethyl)phenyl]- a highly useful precursor for constructing more complex molecules. Its utility stems from the reactivity of the cyanomethyl group's active methylene (B1212753) protons and the potential for the acetamido group to participate in or direct cyclization reactions.
Acetamide, N-[2-(cyanomethyl)phenyl]- serves as an important starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. The molecule's structure is primed for intramolecular cyclization reactions to form fused ring systems. nih.gov
One of the primary applications is in the synthesis of quinazoline (B50416) derivatives. organic-chemistry.orgnih.gov Quinazolines are a class of fused heterocycles exhibiting a wide range of pharmacological activities. Synthetic strategies often involve the reaction of 2-aminobenzylamine or 2-aminobenzonitrile (B23959) derivatives with various carbon sources. organic-chemistry.org Acetamide, N-[2-(cyanomethyl)phenyl]- can be readily converted into such precursors. For example, reduction of the nitrile group and hydrolysis of the amide would yield 2-aminobenzylamine, a key intermediate that can subsequently react with alcohols or amines in dehydrogenative coupling reactions to furnish the quinazoline core. marquette.edu
Furthermore, the compound is a potential precursor for indole (B1671886) synthesis. Indole derivatives are ubiquitous in biologically active compounds. core.ac.uk Synthetic routes to 2-substituted indoles can be achieved through modifications of ortho-substituted anilines. marquette.eduopenmedicinalchemistryjournal.com The cyanomethyl group can be transformed into various functionalities that can then participate in cyclization with the adjacent nitrogen atom (after deprotection of the acetyl group) to form the indole ring system. nih.gov
The active methylene group in the cyanomethyl moiety also enables its participation in condensation reactions characteristic of cyanoacetamide derivatives. These derivatives are known to be versatile synthons in heterocyclic synthesis, reacting with various electrophiles to form pyridines, pyrimidines, and other complex heterocyclic systems. mdpi.com
While specific, large-scale applications in materials science are not extensively documented, the functional groups within Acetamide, N-[2-(cyanomethyl)phenyl]- suggest its potential as a building block for advanced organic materials. Functional polymers for optoelectronic applications often incorporate nitrogen heterocycles or aromatic amide linkages to achieve desired electronic and physical properties. rsc.org
The synthesis of functional polymers can be achieved through the incorporation of monomers possessing specific functionalities. The amine functionality, accessible from the acetamido group, and the reactive nitrile group could be used to synthesize polymer chains with unique characteristics. For example, polymers containing α-aminophosphonate structures, known for their metal-chelating abilities, can be prepared via multicomponent reactions like the Kabachnik–Fields reaction, which utilizes amines, carbonyl compounds, and phosphonates. mdpi.com Derivatives of Acetamide, N-[2-(cyanomethyl)phenyl]- could serve as the amine component in such polymerizations, leading to materials with applications in heavy metal adsorption or flame retardants. mdpi.com
Role in Catalysis and Ligand Design for Metal Complexation
The field of coordination chemistry benefits from ligands that can form stable and specific complexes with metal ions. The structural features of Acetamide, N-[2-(cyanomethyl)phenyl]- make it an interesting candidate for ligand design and potential catalytic applications.
Acetamide, N-[2-(cyanomethyl)phenyl]- possesses multiple potential donor atoms for metal coordination: the carbonyl oxygen and the nitrogen of the acetamide group, along with the nitrogen atom of the nitrile group. This polydentate character allows it to act as a chelating ligand, forming stable complexes with transition metals. nih.gov The ortho positioning of the two functional groups is particularly favorable for forming a stable, five- or six-membered chelate ring with a metal center.
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry. nih.gov While Acetamide, N-[2-(cyanomethyl)phenyl]- is not itself a known organocatalyst, its functional groups are relevant in the design of such catalysts. Amide and acetamide moieties are often incorporated into more complex structures, such as cinchona-squaramide catalysts, where they participate in hydrogen bonding to activate substrates and control stereoselectivity in asymmetric reactions. core.ac.ukmdpi.com
For instance, direct catalytic asymmetric aldol (B89426) reactions have been developed using α-vinyl acetamide derivatives, where the amide moiety is crucial for the catalytic enolization process. elsevierpure.com The potential exists to chemically modify Acetamide, N-[2-(cyanomethyl)phenyl]- to create more complex, chiral molecules that could function as organocatalysts for a variety of chemical transformations.
Development of Advanced Analytical Methodologies Utilizing the Compound
The detection and quantification of chemical compounds are essential for quality control, reaction monitoring, and pharmacokinetic studies. For Acetamide, N-[2-(cyanomethyl)phenyl]-, specific analytical methodologies have been developed.
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for its analysis. sielc.com This method allows for the effective separation and quantification of the compound under simple conditions. The technique is robust and scalable, making it suitable for both analytical and preparative separations to isolate impurities. sielc.com Furthermore, its compatibility with mass spectrometry (by substituting phosphoric acid with formic acid in the mobile phase) and its potential for use in fast Ultra-Performance Liquid Chromatography (UPLC) applications highlight its advanced nature. sielc.com The suitability of this HPLC method for pharmacokinetic studies suggests its utility in tracking the compound in biological systems. sielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Mode | Reverse Phase (RP) | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |
| Applications | Analytical quantification, preparative separation, pharmacokinetics, UPLC | sielc.com |
Design, Synthesis, and Profiling of Derivatives and Analogues of Acetamide, N 2 Cyanomethyl Phenyl
Rational Design Principles for Structural Analogues
The design of structural analogues of Acetamide (B32628), N-[2-(cyanomethyl)phenyl]-, is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, molecular hybridization, and computational modeling. A primary strategy involves modifying the core structure to optimize interactions with specific biological targets. For instance, based on crystallographic and molecular docking analyses of known P2Y14R antagonists, novel N-substituted acetamide derivatives have been designed to enhance binding affinity and potency. acs.org
Molecular hybridization is another key principle, where distinct pharmacophores are combined into a single molecule to create hybrid compounds with potentially synergistic or multi-target activities. This approach has been used to develop acetamide derivatives linked to scaffolds like 2-mercaptobenzothiazole (B37678) or sulfonamides, aiming for enhanced antimicrobial or anticancer properties. nih.govtandfonline.com Computational tools, particularly molecular docking, play a crucial role in the rational design process. By simulating the binding modes of designed analogues within the active site of a target protein, such as the epidermal growth factor receptor (EGFR) or various bacterial enzymes, researchers can predict binding affinities and guide the selection of the most promising candidates for synthesis. nih.govacs.org This in silico approach helps to prioritize compounds and rationalize observed biological activities. rsc.org
Furthermore, the design process often involves exploring the impact of lipophilicity and the introduction of different functional groups to modulate the pharmacokinetic and pharmacodynamic profiles of the analogues. nih.govwustl.edu For example, modifying flavonoid structures with acetamide moieties has been shown to significantly improve bioavailability, a critical factor for therapeutic efficacy. rsc.org
Diverse Synthetic Approaches for Analogue Generation
A variety of synthetic methods are employed to generate analogues of Acetamide, N-[2-(cyanomethyl)phenyl]-. The central feature of these compounds is the N-aryl acetamide linkage, which is commonly formed through several reliable reactions.
One of the most prevalent methods is the acylation of a substituted aniline (B41778) with an acetylating agent. A typical procedure involves reacting the appropriate substituted 2-(cyanomethyl)aniline with chloroacetyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. nih.govnih.gov Similarly, carboxylic acids can be coupled with anilines using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or N,N1-carbonyldiimidazole (CDI) to form the amide bond. rsc.orgnih.gov
Another versatile approach is the copper-catalyzed N-arylation of acetamide with substituted aryl halides. For example, various substituted iodoferrocenes have been successfully coupled with acetamide in the presence of a copper(I) iodide catalyst and a diamine ligand to yield N-ferrocenyl acetamides. Modifications can also be introduced by starting with a core intermediate and subsequently adding different amines. For instance, ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate can be reacted with various primary amines, including benzylamines and sulfonamides, to produce a library of diverse acetamide derivatives. nih.gov
The synthesis of the substituted aniline precursor itself is a key step where diversity can be introduced. For instance, 2-amino-2-phenylacetonitrile (B102233) can be synthesized via the Strecker synthesis, which involves the reaction of an aldehyde (like benzaldehyde), an amine, and a cyanide source. rsc.org
Table 1: Selected Synthetic Methods for N-Aryl Acetamide Analogues
| Method | Reagents & Conditions | Description |
|---|---|---|
| Amine Acylation | Substituted aniline, Chloroacetyl chloride, Base | A common and direct method for forming the acetamide linkage by reacting an amine with an acyl chloride. nih.govnih.gov |
| Carboxylic Acid Coupling | Substituted aniline, Carboxylic acid, DIC or CDI | Couples an amine with a carboxylic acid using a dehydrating agent to facilitate amide bond formation. rsc.orgnih.gov |
| Copper-Catalyzed N-Arylation | Acetamide, Aryl iodide, CuI catalyst, Ligand (e.g., DMEDA) | Forms the C-N bond between the acetamide nitrogen and an aromatic ring, suitable for complex aryl groups. |
| Reaction with Ester Intermediate | Ester intermediate (e.g., ethyl 2-(quinoxalin-yl)acetate), Various primary amines | An ester is used as a precursor which then reacts with a range of amines to generate a library of amide analogues. nih.gov |
Comparative Studies on Reactivity and Biological Activity Profiles of Analogues
Analogues based on the Acetamide, N-[2-(cyanomethyl)phenyl]- scaffold have been evaluated across a wide spectrum of biological targets, demonstrating significant potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. Comparative studies are essential for identifying lead compounds and understanding structure-activity relationships.
Anticancer and Antiproliferative Activity: Several studies have synthesized and tested N-phenylacetamide derivatives for their anticancer effects. In one study, [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives were evaluated against four cancer cell lines (A549, HeLa, MCF-7, and DU-145). Compounds 4d , 4k , and 4s emerged as the most active across all cell lines, with IC₅₀ values as low as 1.92 µM. tandfonline.com Another series of lipophilic acetamide derivatives showed potent activity against the EGFR protein kinase, with compounds 5f and 6f exhibiting IC₅₀ values of 1.89 and 2.05 µM, respectively. nih.gov
Antimicrobial and Antifungal Activity: The N-phenylacetamide scaffold is a promising backbone for antimicrobial agents. A series of derivatives containing 4-arylthiazole moieties was tested against several plant pathogenic bacteria. nih.gov Compound A₁ (N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide) showed a potent EC₅₀ value of 156.7 µM against Xanthomonas oryzae pv. Oryzae, superior to commercial bactericides. nih.gov In another study, N-(substituted phenyl)-2-chloroacetamides were screened, and halogenated p-substituted phenyl ring derivatives were found to be among the most active against both Gram-positive and Gram-negative bacteria. nih.gov
Enzyme Inhibition: Derivatives have shown potent inhibitory activity against various enzymes. A series of cysteine-N-arylacetamide derivatives were synthesized as urease inhibitors, a target for treating Helicobacter pylori infections. Many of the synthesized compounds showed high inhibitory activity, with compound 5e displaying an IC₅₀ of 0.35 µM, making it 60 times more potent than the standard inhibitor thiourea. researchgate.net In a separate study, acetamide–sulfonamide scaffolds were also evaluated as urease inhibitors, with compound 6 showing an IC₅₀ of 9.95 µM. mdpi.com
Table 2: Comparative Biological Activity of Selected Acetamide Analogues
| Compound ID | Biological Target/Assay | Activity (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|
| 4k | Anticancer (HeLa cell line) | 1.92 µM | tandfonline.com |
| 5f | EGFR Kinase Inhibition | 1.89 µM | nih.gov |
| A₁ | Antibacterial (Xoo) | 156.7 µM | nih.gov |
| 5e | Urease Inhibition | 0.35 µM | researchgate.net |
| I-17 | P2Y14R Antagonist | 0.6 nM | acs.org |
| 7o | Heme Oxygenase-1 (HO-1) Inhibition | 1.2 µM | nih.gov |
Impact of Substituent Effects on Compound Properties and Activity
The properties and biological activity of analogues of Acetamide, N-[2-(cyanomethyl)phenyl]- are profoundly influenced by the nature and position of substituents on the aromatic rings. Both electronic and steric effects play critical roles in determining the potency, selectivity, and pharmacokinetic profile of these compounds.
Electronic Effects: The electronic nature of substituents (electron-donating vs. electron-withdrawing) on the phenyl ring can significantly modulate activity. For N-phenylacetamide derivatives evaluated for antibacterial activity, compounds with electron-withdrawing substituents (like 4-F, 4-Cl) at the para-position of the benzene (B151609) ring generally exhibit higher bactericidal activity than those with electron-donating groups (like 4-CH₃). nih.gov Similarly, for a series of hydrazinyl benzenesulfonamide (B165840) conjugates with carbonic anhydrase inhibitory activity, the presence of electron-withdrawing groups was found to be more favorable for activity. nih.gov
Steric and Positional Effects (Ortho Effect): The position of substituents is equally critical. In many cases, substitution at the para-position of the phenyl ring is preferred over the ortho or meta positions. For antibacterial acetamides, halogen substituents at the 4-position (para) were found to increase activity, while substitution at the 3-position (meta) was not conducive to improving it. nih.gov The "ortho effect," where a substituent adjacent to the reaction center exerts a steric or electronic influence different from that at other positions, is a well-documented phenomenon. researchgate.net In some series, bulky substituents at the ortho position can hinder the molecule's ability to adopt the optimal conformation for binding to a target, thereby reducing activity.
Future Directions and Emerging Research Avenues for Acetamide, N 2 Cyanomethyl Phenyl
Exploration of Untapped Synthetic Opportunities and Methodologies
The synthesis of Acetamide (B32628), N-[2-(cyanomethyl)phenyl]- and its derivatives presents significant opportunities for methodological innovation, particularly in the realm of green and sustainable chemistry. Future research could focus on developing more atom-economical and environmentally benign synthetic routes.
Key Research Areas:
Green Chemistry Approaches: Traditional methods for acetamide synthesis often involve hazardous reagents like acetic anhydride (B1165640). amanote.com Future methodologies could explore the use of greener acetylating agents and solvent-free reaction conditions. researchgate.net For instance, the direct synthesis from carbon dioxide, methanol, hydrogen, and the corresponding amine is a promising green route for acetamide production that could be adapted. drugbank.com
Novel Catalytic Methods for N-Acetylation: The development of efficient and reusable catalysts for the N-acetylation of anilines is an active area of research. koreascience.krresearchgate.net Clay-based catalysts, for example, have shown promise in promoting N-acetylation in an eco-friendly manner. koreascience.krresearchgate.net Phase transfer catalysis is another efficient methodology for N-acetylation that could be optimized for the synthesis of the title compound. nih.govnist.gov
Palladium-Catalyzed Reactions: Palladium-catalyzed ortho-arylation of phenylacetamides represents a powerful tool for C-H bond functionalization, opening avenues for the synthesis of complex derivatives. rsc.org
Table 1: Comparison of Synthetic Methodologies for Acetamide Synthesis
| Methodology | Advantages | Disadvantages | Potential for Acetamide, N-[2-(cyanomethyl)phenyl]- Synthesis |
| Traditional Acetylation | High yields, well-established | Use of hazardous reagents (e.g., acetic anhydride) | Current standard, but with environmental drawbacks |
| Green Synthesis (e.g., from CO2) | Sustainable, atom-economical | May require high pressure and temperature, catalyst development needed | High potential for a more environmentally friendly industrial production |
| Clay-Catalyzed Acetylation | Eco-friendly, low-cost catalyst | Reaction times may be longer, catalyst characterization is crucial | Promising for developing a simple and sustainable laboratory-scale synthesis |
| Phase Transfer Catalysis | High yields, mild reaction conditions | Requires a two-phase system, catalyst selection is important | Efficient for synthesizing a variety of substituted acetamides |
Deeper Elucidation of Mechanistic Insights in Reactions and Biological Interactions
A thorough understanding of the reaction mechanisms and biological interactions of Acetamide, N-[2-(cyanomethyl)phenyl]- is crucial for its rational design and application in various fields.
Future Research Focus:
Intramolecular Cyclization Studies: The ortho-positioning of the cyanomethyl and acetamide groups suggests the potential for intramolecular cyclization reactions to form novel heterocyclic scaffolds. amanote.comresearchgate.netrsc.orgnih.gov Mechanistic studies, potentially using computational methods, could elucidate the pathways and intermediates involved in such transformations. rsc.org
Conformational Analysis: The biological activity of a molecule is often dictated by its three-dimensional conformation. osti.govpatsnap.com Conformational analysis of Acetamide, N-[2-(cyanomethyl)phenyl]- would provide insights into its preferred spatial arrangement and how it interacts with biological targets.
Biological Interaction Mechanisms: The acetamide moiety can participate in hydrogen bonding and other non-covalent interactions, which are fundamental to its biological activity. nih.gov Investigating how this compound interacts with proteins and other biomolecules at a molecular level will be key to understanding its potential therapeutic effects. nih.govtandfonline.comnih.gov
Advanced Computational Modeling for Predictive Research and Drug Design
In silico methods are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental work. researchgate.net
Prospective Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of Acetamide, N-[2-(cyanomethyl)phenyl]- derivatives and their biological activity. nih.govtandfonline.comnih.govnih.gov This can be used to predict the activity of novel analogues and prioritize synthetic efforts.
Molecular Docking: This technique can predict the binding orientation of Acetamide, N-[2-(cyanomethyl)phenyl]- within the active site of a biological target, providing insights into the molecular basis of its activity. nih.govchemeo.comnih.gov
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug discovery. rsc.orgmdpi.comsielc.com In silico tools can be employed to assess the drug-likeness of Acetamide, N-[2-(cyanomethyl)phenyl]- and its derivatives early in the development process. mdpi.comrsc.org
Table 2: In Silico Tools for Drug Discovery
| Computational Method | Application in Research of Acetamide, N-[2-(cyanomethyl)phenyl]- | Predicted Outcome |
| QSAR | Predict the biological activity of novel derivatives | Identification of key structural features for enhanced activity |
| Molecular Docking | Elucidate the binding mode to specific biological targets | Understanding of ligand-receptor interactions and rational drug design |
| ADMET Prediction | Assess the pharmacokinetic and toxicity profiles | Early identification of potential liabilities and optimization of drug-like properties |
Identification of Novel Biological Targets and Therapeutic Potential (Pre-Clinical)
The structural features of Acetamide, N-[2-(cyanomethyl)phenyl]- suggest that it could be a valuable scaffold for the development of new therapeutic agents.
Potential Therapeutic Areas for Exploration:
Enzyme Inhibition: Acetamide derivatives have been shown to inhibit various enzymes, suggesting that Acetamide, N-[2-(cyanomethyl)phenyl]- could be screened against a panel of clinically relevant enzymes. nih.gov
Anticancer Activity: Many acetamide-containing compounds exhibit anticancer properties. Pre-clinical studies could evaluate the efficacy of this compound and its derivatives against various cancer cell lines.
Anthelmintic Agents: Benzimidazole-acetamide derivatives have demonstrated potential as anthelmintic agents. acs.org This suggests that the core structure of Acetamide, N-[2-(cyanomethyl)phenyl]- could be explored for the development of new treatments for parasitic infections.
Antimicrobial and Antioxidant Activities: Novel acetamide derivatives have shown promising antibacterial, antifungal, and antioxidant properties in preclinical studies. researchgate.net
Integration into Multidisciplinary Research Platforms (e.g., materials science, chemical biology)
The unique chemical structure of Acetamide, N-[2-(cyanomethyl)phenyl]- makes it an attractive candidate for applications beyond traditional medicinal chemistry.
Emerging Multidisciplinary Applications:
Materials Science: Acetamide derivatives have been utilized as additives to improve the quality and performance of tin perovskite films for solar cells. The specific combination of carbonyl and cyano functional groups in Acetamide, N-[2-(cyanomethyl)phenyl]- could be leveraged for the development of novel functional materials.
Chemical Biology: The acetamide scaffold is a common feature in chemical probes used to study biological processes. researchgate.net Acetamide, N-[2-(cyanomethyl)phenyl]- could serve as a starting point for the design of novel probes to investigate specific biological pathways or protein functions.
Q & A
Q. What are the recommended synthesis routes for Acetamide, N-[2-(cyanomethyl)phenyl]-?
The compound can be synthesized via multi-step routes involving substitution, condensation, and catalytic coupling reactions. For example:
- Substitution reactions : Use 2-bromophenylacetamide as a starting material, followed by cyanomethylation using reagents like potassium cyanide or cyanoacetic acid under basic conditions (e.g., K₂CO₃) .
- Palladium-catalyzed cross-coupling : Employ Pd(dppf)Cl₂ as a catalyst with boronate esters in a THF/H₂O solvent system (5:1 ratio) at 80°C under inert atmosphere .
- Condensation reactions : React 2-aminophenyl derivatives with cyanoacetyl chloride in dichloromethane, followed by purification via column chromatography .
Q. What analytical methods are critical for characterizing this compound?
Key techniques include:
- FTIR : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and nitrile (C≡N stretch at ~2250 cm⁻¹) groups .
- GC-MS : Identify molecular ion peaks (e.g., m/z corresponding to C₁₀H₁₀N₂O) and fragmentation patterns .
- ¹H/¹³C NMR : Assign signals for the cyanomethyl group (δ ~3.0–3.5 ppm for CH₂CN) and acetamide protons (δ ~2.1 ppm for CH₃CO) .
Q. What safety precautions are necessary during handling?
- Toxicological uncertainty : Limited data on acute toxicity; assume potential hazards and use PPE (gloves, goggles) in all procedures .
- Environmental risks : Avoid aqueous release due to possible bioaccumulation; use fume hoods for solvent-based reactions .
Advanced Research Questions
Q. How can reaction yields be optimized in palladium-catalyzed syntheses?
- Catalyst loading : Reduce Pd(dppf)Cl₂ to 0.05 eq to minimize cost while maintaining efficiency (~80% yield) .
- Solvent optimization : Test alternative polar aprotic solvents (e.g., DMF) to enhance boronate coupling efficiency .
- Temperature control : Lower reaction temperatures (e.g., 60°C) may reduce side products like decyanated byproducts .
Q. What strategies resolve contradictions in reported biological activity data?
- Target specificity : Use molecular docking to assess binding affinity with proposed targets (e.g., kinase enzymes) versus off-target receptors .
- Dose-response studies : Perform IC₅₀ assays across a wider concentration range (nM to μM) to clarify potency discrepancies .
- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with bioactivity measurements .
Q. How can computational methods guide experimental design?
- DFT calculations : Predict reactive sites (e.g., nitrile group susceptibility to hydrolysis) to prioritize functionalization strategies .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with solubility or logP values .
- ADMET profiling : Screen for potential hepatotoxicity or CYP450 interactions early in drug development workflows .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for gram-scale production .
- Byproduct management : Optimize reaction stoichiometry (e.g., 1.2:1 ratio of cyanoacetic acid to aniline precursor) to minimize unreacted starting materials .
- Stability testing : Monitor compound degradation under accelerated storage conditions (40°C/75% RH) to establish shelf-life guidelines .
Methodological Considerations
Q. How to validate the compound’s role in biological pathways?
- Gene expression profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cell lines .
- Pathway enrichment analysis : Map transcriptomic data to KEGG pathways (e.g., apoptosis or oxidative stress) using tools like DAVID .
- Knockout models : Employ CRISPR/Cas9 to silence putative target genes and assess rescue effects in phenotypic assays .
Q. How to address solubility issues in pharmacological assays?
Q. What statistical approaches are suitable for dose-response studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values .
- ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations (e.g., Tukey’s HSD for p < 0.05 significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
